molecular formula C18H21N3O4 B2719396 1-(4-Acetylpiperazin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone CAS No. 953180-78-4

1-(4-Acetylpiperazin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone

Cat. No.: B2719396
CAS No.: 953180-78-4
M. Wt: 343.383
InChI Key: ZLXWCFXAVUPRQN-UHFFFAOYSA-N
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Description

1-(4-Acetylpiperazin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone is a synthetic organic compound that features a piperazine ring, an isoxazole ring, and a methoxyphenyl group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde, piperazine, and acetyl chloride.

    Step 1: The first step involves the formation of the isoxazole ring. This can be achieved through a cyclization reaction involving 4-methoxybenzaldehyde and hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Step 2: The resulting 5-(4-methoxyphenyl)isoxazole is then reacted with 1-(4-acetylpiperazin-1-yl)ethanone. This step usually involves a nucleophilic substitution reaction where the piperazine nitrogen attacks the carbonyl carbon of the isoxazole derivative.

    Reaction Conditions: These reactions are typically carried out in solvents like ethanol or acetonitrile, under reflux conditions, and may require catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
  • Studied for its interactions with various biological targets, including enzymes and receptors.

Industry:

  • Potential applications in the development of new materials with specific chemical properties.
  • Used in research and development for the creation of new drugs.

Mechanism of Action

The mechanism by which 1-(4-acetylpiperazin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The piperazine ring and isoxazole moiety are particularly important for these interactions, as they can form hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

    1-(4-Acetylpiperazin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone: Lacks the methoxy group, which may affect its reactivity and biological activity.

    1-(4-Acetylpiperazin-1-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)ethanone: Contains a chlorine atom instead of a methoxy group, which can significantly alter its chemical properties and interactions.

Uniqueness:

  • The presence of the methoxy group in 1-(4-acetylpiperazin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone can enhance its solubility and potentially its biological activity compared to similar compounds.
  • The combination of the piperazine and isoxazole rings provides a unique scaffold that can be further modified for specific applications.

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-13(22)20-7-9-21(10-8-20)18(23)12-15-11-17(25-19-15)14-3-5-16(24-2)6-4-14/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXWCFXAVUPRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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